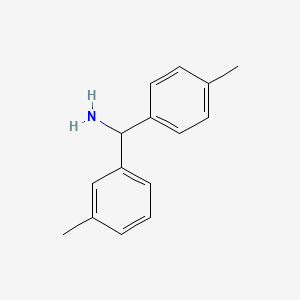
Pentanoic acid, 2-(4-formylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s structure includes a benzene ring (the 4-formylphenoxy group) connected to the pentanoic acid moiety.
- It is important to note that this compound is not commonly found in biological lipids (such as fats, waxes, or phospholipids).
Pentanoic acid, 2-(4-formylphenoxy)-: is a chemical compound with the molecular formula CHNO. It consists of a pentanoic acid backbone (a five-carbon chain with a carboxylic acid group) attached to a 4-formylphenoxy group.
Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Pentanoic acid, 2-(4-formylphenoxy)- are not readily available in the literature.
- Industrial production methods may also be limited due to its rarity.
Análisis De Reacciones Químicas
- Without detailed information, we can infer that the compound may undergo various reactions typical of carboxylic acids:
Oxidation: Pentanoic acid derivatives can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group could yield an alcohol.
Substitution: Substitution reactions may occur at the benzene ring.
- Common reagents and conditions would depend on the specific reaction, but standard reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and Lewis acids (e.g., AlCl3) may be involved.
- Major products would vary based on the specific reaction pathway.
Aplicaciones Científicas De Investigación
- Research applications of this compound could span several fields:
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties, potential therapeutic uses, or toxicity.
Industry: Assessing its suitability for materials science or specialty chemicals.
Mecanismo De Acción
- Unfortunately, specific information regarding the mechanism of action is not readily available.
- Further research would be needed to understand how this compound exerts its effects, including identifying molecular targets and pathways.
Comparación Con Compuestos Similares
- While I don’t have direct information on similar compounds, we can compare it to related structures:
- Highlight its uniqueness by contrasting it with other carboxylic acids or phenolic compounds.
- Explore whether any other compounds share similar functional groups or structural features.
Propiedades
Número CAS |
1092301-10-4 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-(4-formylphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-11(12(14)15)16-10-6-4-9(8-13)5-7-10/h4-8,11H,2-3H2,1H3,(H,14,15) |
Clave InChI |
ZWEXEKLLECGMIX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)O)OC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127783.png)
![2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127786.png)

![3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12127791.png)
![2-[4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B12127794.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]benzamide](/img/structure/B12127811.png)

![2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B12127839.png)
![N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B12127843.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12127846.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12127850.png)
![2-[(4-Carboxybutanoyl)amino]benzoic acid](/img/structure/B12127854.png)
